molecular formula C15H20N4O4S B12184133 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B12184133
M. Wt: 352.4 g/mol
InChI Key: NHJQAUVTGWYNLB-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzoxadiazole ring, a piperazine ring, and a dimethylpropanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps, including the formation of the benzoxadiazole ring, sulfonylation, and coupling with piperazine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxadiazole ring.

Scientific Research Applications

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring can interact with biological macromolecules, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
  • 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one
  • 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(3,4-dimethoxyphenyl)ethanone

Uniqueness

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific combination of structural features, including the benzoxadiazole ring, sulfonyl group, and piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N4O4S

Molecular Weight

352.4 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C15H20N4O4S/c1-15(2,3)14(20)18-7-9-19(10-8-18)24(21,22)12-6-4-5-11-13(12)17-23-16-11/h4-6H,7-10H2,1-3H3

InChI Key

NHJQAUVTGWYNLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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